molecular formula C14H14N4O3S B2761641 N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-39-4

N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2761641
CAS No.: 1251594-39-4
M. Wt: 318.35
InChI Key: HMIXZVSSTNVTGT-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a triazolo[4,3-a]pyridine core, and a sulfonamide group . These functional groups are common in many pharmaceuticals and could potentially interact with various biological targets.


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized via aromatic nucleophilic substitution or other methods involving the reaction of amines with other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a triazolo[4,3-a]pyridine core, which is a fused ring system containing nitrogen atoms. This core is substituted with a methoxyphenyl group and a sulfonamide group .

Scientific Research Applications

Herbicidal Activity

  • Some derivatives of [1,2,4]triazolo[1,5-a]pyridine sulfonamide, including compounds similar to "N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide," have been synthesized and evaluated for their herbicidal activity. These compounds exhibited excellent herbicidal activity across a broad spectrum of vegetation at low application rates, showcasing their potential as effective herbicides (Moran, 2003).

Antimicrobial Effects

  • A series of novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones have been prepared, targeting the development of better antimicrobial agents. These compounds were characterized and showed significant antibacterial activity against various strains, indicating their potential as antimicrobial agents (Patil et al., 2010).

Enzyme and Receptor Inhibition

  • Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, aiming to replace the acetamide group with alkylurea, have shown remarkable anticancer effects. This compound, along with its derivatives, has been evaluated for its antiproliferative activities and inhibitory action against PI3Ks and mTOR, demonstrating reduced toxicity and the potential for cancer therapy (Wang et al., 2015).

Agricultural Chemical Development

  • The development of an enzyme-linked immunosorbent assay (ELISA) for detecting metosulam (a herbicide with structural similarities) in soil and water highlights the utility of related compounds in agricultural chemistry. This assay enables the accurate and precise estimation of metosulam concentrations, providing a cost-effective alternative to traditional residue analysis techniques (Parnell & Hall, 1998).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, following appropriate safety procedures .

Future Directions

Given the structural features of this compound and the known activities of similar compounds, it could be of interest for further study in medicinal chemistry. Future research could focus on synthesizing the compound and testing its biological activity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-10-15-16-14-8-7-13(9-18(10)14)22(19,20)17-11-3-5-12(21-2)6-4-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIXZVSSTNVTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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